2,2'-[(methylimino)dipropane-3,1-diyl]bis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid)
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Overview
Description
2-(3-{3-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYLAMINO}PROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology and various biological activities .
Preparation Methods
The synthesis of isoindole derivatives, including 2-(3-{3-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYLAMINO}PROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID, typically involves cyclization reactions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol, yielding the corresponding indole in a 40-50% yield . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
2-(3-{3-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYLAMINO}PROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity makes it useful in studying cell biology and various biological processes.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to multiple receptors with high affinity, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar compounds to 2-(3-{3-(5-CARBOXY-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)PROPYLAMINO}PROPYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXYLIC ACID include other isoindole derivatives. These compounds share a similar core structure but differ in their functional groups and side chains. Some examples include:
- 2-[(3-{[(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)amino]carbonyl}benzoyl)amino]-1,3-dioxo-5-isoindolinecarboxylic acid
- 2-{4-[4-(5-carboxy-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylic acid
These compounds highlight the versatility and potential of isoindole derivatives in various scientific and industrial applications.
Properties
Molecular Formula |
C25H23N3O8 |
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Molecular Weight |
493.5 g/mol |
IUPAC Name |
2-[3-[3-(5-carboxy-1,3-dioxoisoindol-2-yl)propyl-methylamino]propyl]-1,3-dioxoisoindole-5-carboxylic acid |
InChI |
InChI=1S/C25H23N3O8/c1-26(8-2-10-27-20(29)16-6-4-14(24(33)34)12-18(16)22(27)31)9-3-11-28-21(30)17-7-5-15(25(35)36)13-19(17)23(28)32/h4-7,12-13H,2-3,8-11H2,1H3,(H,33,34)(H,35,36) |
InChI Key |
BWOGWCJEFDSTJF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)O)CCCN3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O |
Origin of Product |
United States |
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